
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound that belongs to the class of aryl-phosphine ligands. It is primarily used in research settings, particularly in the field of catalysis and ligand design . The compound features a carbazole core substituted with diphenylphosphine oxide groups, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or toluene.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling reaction between the carbazole and diphenylphosphine oxide groups.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the 3- and 6-positions.
Coupling Reactions: The compound can participate in cross-coupling reactions, facilitated by palladium catalysts, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as palladium acetate. Major products formed from these reactions include various substituted carbazole derivatives and phosphine oxide compounds.
Applications De Recherche Scientifique
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in cross-coupling and hydrogenation reactions.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities, including antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) in catalytic reactions involves its role as a ligand. The diphenylphosphine oxide groups coordinate with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparaison Avec Des Composés Similaires
Similar compounds to (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) include:
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide): This compound has an ethyl group instead of a methyl group, which can affect its reactivity and properties.
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine sulfide): This compound features a diphenylphosphine sulfide group instead of an oxide group, leading to different chemical behaviors.
The uniqueness of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific substitution pattern and the presence of diphenylphosphine oxide groups, which impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C37H29NO2P2 |
|---|---|
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
3,6-bis(diphenylphosphoryl)-9-methylcarbazole |
InChI |
InChI=1S/C37H29NO2P2/c1-38-36-24-22-32(41(39,28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)42(40,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
Clé InChI |
CLPSJILIBPFRFP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B12509981.png)
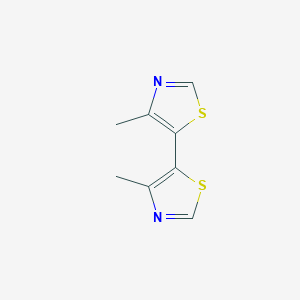
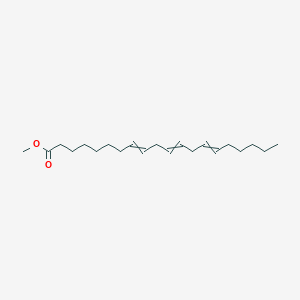
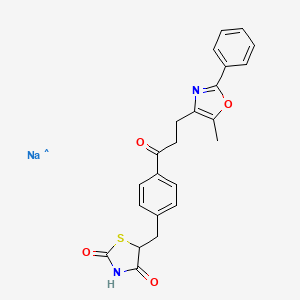

![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
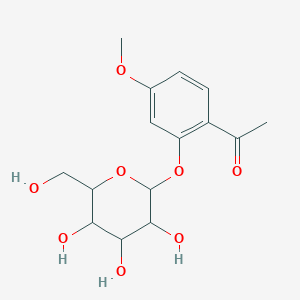
![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)
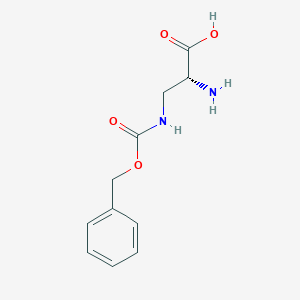
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)
